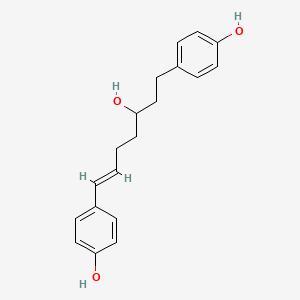

1,7-Bis(4-hydroxyphényl)hept-6-én-3-ol

Vue d'ensemble

Description

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a natural product that can be isolated from the rhizomes of Curcuma longa L. and Curcuma kwangsiensis . It belongs to the class of diarylheptanoids, which are known for their diverse biological activities . This compound has garnered interest due to its potential therapeutic properties, including anti-tumor and anti-inflammatory effects .

Applications De Recherche Scientifique

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex diarylheptanoids.

Biology: Studied for its anti-inflammatory and anti-tumor properties

Medicine: Potential therapeutic agent for cancer and inflammatory diseases

Industry: Utilized in the development of natural product-based pharmaceuticals

Mécanisme D'action

Target of Action

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, also known as Compound M32, is a natural product that can be isolated from Curcuma longa L The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been shown to inhibit no production , suggesting that it may interact with enzymes or receptors involved in the synthesis or signaling of nitric oxide.

Result of Action

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol has been shown to induce apoptosis in lung cancer cells by suppressing autophagy flux and activating the p38 pathway . This suggests that it may have potential anti-cancer effects.

Analyse Biochimique

Biochemical Properties

The specific biochemical properties of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol are not fully elucidated yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is involved in are not well-defined. It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol can be synthesized through various synthetic routes. One common method involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by reduction and dehydration steps . The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol often involves the extraction from natural sources such as Curcuma longa L. The extraction process includes:

Solvent Extraction: Using ethanol or methanol to extract the compound from the plant material

Purification: Employing techniques such as column chromatography to isolate the pure compound

Analyse Des Réactions Chimiques

Types of Reactions

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones

Reduction: Reduction of the double bond can yield saturated derivatives

Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones

Reduction: Saturated diarylheptanoids

Substitution: Ethers and esters.

Comparaison Avec Des Composés Similaires

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol can be compared with other diarylheptanoids such as:

Curcumin: Another diarylheptanoid from Curcuma longa L.

1,7-Bis(4-hydroxyphenyl)hept-4-en-3-one: Similar structure but with a ketone group instead of an alcohol, exhibiting different biological activities.

The uniqueness of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol lies in its specific hydroxylation pattern and its potent biological activities .

Activité Biologique

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, also known as Compound M32, is a naturally occurring diarylheptanoid primarily isolated from the rhizomes of Curcuma longa L. and Alpinia galanga. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol features a unique structure characterized by two hydroxyl groups on phenyl rings and a heptene chain. The compound's molecular formula is , and its CAS number is 1083195-05-4.

Anticancer Properties

Research indicates that 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol exhibits significant anticancer activity. It has been shown to induce apoptosis in lung cancer cells through the suppression of autophagy flux and activation of the p38 MAPK pathway. This mechanism highlights its potential as a therapeutic agent against various cancer types.

Table 1: Summary of Anticancer Effects

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Lung Cancer | Induces apoptosis by activating p38 MAPK pathway | |

| Breast Cancer | Inhibits cell proliferation | |

| Colon Cancer | Suppresses tumor growth |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It inhibits the production of nitric oxide (NO) in macrophages, which is crucial for inflammatory responses. This inhibition suggests a potential role in treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Effects

| Inflammation Model | Effect on NO Production | Reference |

|---|---|---|

| Macrophages | Reduced NO levels | |

| Arthritis Models | Decreased inflammatory markers |

The biological activity of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes and proteins, potentially inhibiting their activity.

- Gene Expression Modulation : It influences gene expression related to apoptosis and inflammation.

- Cell Signaling Pathways : Activation of specific signaling pathways (e.g., p38 MAPK) leads to cellular responses such as apoptosis and reduced inflammation.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the effects of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol on lung cancer cell lines. The results indicated a significant decrease in cell viability and induction of apoptosis at concentrations as low as 10 µM.

Study 2: Anti-inflammatory Mechanism

Another study explored its anti-inflammatory effects in an animal model of arthritis. Treatment with this compound resulted in reduced swelling and pain, alongside decreased levels of pro-inflammatory cytokines.

Propriétés

IUPAC Name |

4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,17,20-22H,2,4,7,10H2/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWUXTFOZZSNLD-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CCC=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(CC/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670109 | |

| Record name | 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083195-05-4 | |

| Record name | 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.